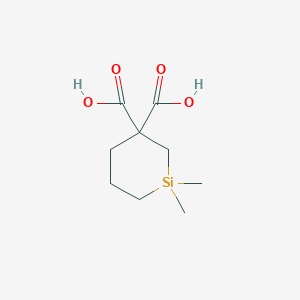
1,1-Dimethylsilinane-3,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylsilinane-3,3-dicarboxylic acid is an organosilicon compound characterized by the presence of two carboxylic acid groups attached to a silinane ring. This compound is notable for its unique structural features, which include a six-membered ring and two hydroxyl groups. The presence of silicon in the ring structure imparts distinct chemical properties that differentiate it from purely carbon-based dicarboxylic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylsilinane-3,3-dicarboxylic acid typically involves the reaction of dimethylsilane with carbon dioxide under specific conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the reaction. The reaction is carried out under high pressure and temperature to ensure the incorporation of carbon dioxide into the silane structure, forming the dicarboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and controlled environments ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylsilinane-3,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The silicon atom in the ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated silinane derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylsilinane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique silicon-containing structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylsilinane-3,3-dicarboxylic acid involves its interaction with various molecular targets. The silicon atom in the ring structure can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a two-carbon chain.
Malonic Acid: Contains two carboxyl groups separated by a single methylene group.
Succinic Acid: Features two carboxyl groups separated by a four-carbon chain.
Uniqueness
1,1-Dimethylsilinane-3,3-dicarboxylic acid is unique due to the presence of a silicon atom in its ring structure, which imparts distinct chemical properties.
Propiedades
Número CAS |
17864-77-6 |
|---|---|
Fórmula molecular |
C9H16O4Si |
Peso molecular |
216.31 g/mol |
Nombre IUPAC |
1,1-dimethylsilinane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C9H16O4Si/c1-14(2)5-3-4-9(6-14,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
KFALGHZWAOVYCB-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCC(C1)(C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



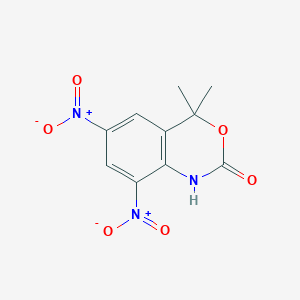
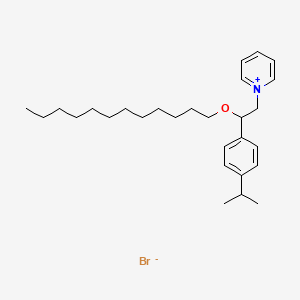
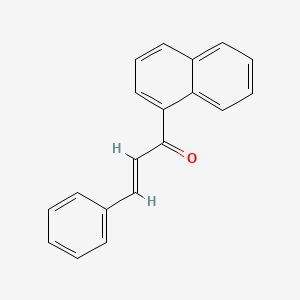
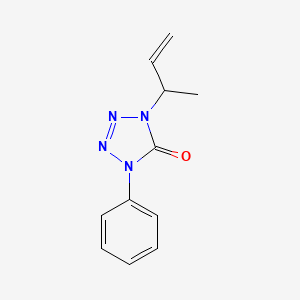
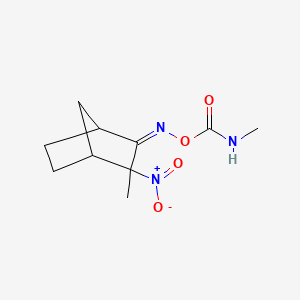
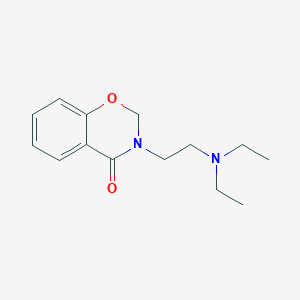


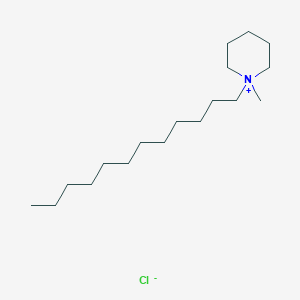
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)



